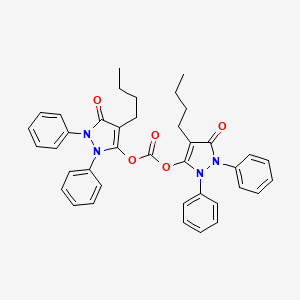

Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate

Description

Carbonate vs. Methylene Bridges

- Carbonate-bridged bipyrazoles (e.g., the subject compound) exhibit higher molecular weights (~642 g/mol) and increased polarity due to the electronegative oxygen atoms in the carbonate group.

- Methylene-bridged analogs (e.g., bis(4-phenylpyrazolyl)methane) lack polar bridging groups, resulting in lower solubility in aqueous media.

Substituent Effects

Tautomer Stability

- Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) stabilize the keto tautomer, while electron-donating groups (e.g., butyl) favor the enol form.

Table 2: Structural Comparison of Bipyrazole Derivatives

| Feature | Carbonate-Bridged Bipyrazole | Methylene-Bridged Bipyrazole |

|---|---|---|

| Molecular Weight | 642.7 g/mol | ~400 g/mol |

| Bridging Group | -O-C(=O)-O- | -CH2- |

| Dominant Tautomer | Enol | Keto |

| Aqueous Solubility | Low | Very Low |

This structural analysis underscores the unique physicochemical properties imparted by the carbonate bridge and 4-butyl substituents, distinguishing it from other bipyrazole derivatives.

Properties

CAS No. |

70485-37-9 |

|---|---|

Molecular Formula |

C39H38N4O5 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

bis(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) carbonate |

InChI |

InChI=1S/C39H38N4O5/c1-3-5-27-33-35(44)40(29-19-11-7-12-20-29)42(31-23-15-9-16-24-31)37(33)47-39(46)48-38-34(28-6-4-2)36(45)41(30-21-13-8-14-22-30)43(38)32-25-17-10-18-26-32/h7-26H,3-6,27-28H2,1-2H3 |

InChI Key |

NXWULBYJCQNQMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)OC4=C(C(=O)N(N4C5=CC=CC=C5)C6=CC=CC=C6)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate typically involves the reaction of 4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or chloroform, and the reaction is often conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The compound features a carbonate group attached to two pyrazolyl moieties, characterized by the following structural elements:

- Pyrazole Rings : Contributes to the compound's reactivity and biological activity.

- Carbonate Linkage : Enhances solubility and stability.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly as:

- Anticancer Agents : Studies have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The unique structure of bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate may enhance these properties through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of pyrazole derivatives, including this compound, against breast cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

Research has highlighted the efficacy of pyrazole derivatives against various bacterial strains. The compound's structure may contribute to enhanced binding affinity to bacterial targets.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that certain pyrazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The bis(4-butyl) derivative particularly showed minimal inhibitory concentrations comparable to standard antibiotics .

Materials Science

The compound may serve as an intermediate in the synthesis of novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to advanced materials suitable for applications in electronics or photonics.

Agricultural Chemistry

There is emerging interest in the use of pyrazole-based compounds as agrochemicals due to their potential herbicidal or fungicidal properties. Studies are ongoing to evaluate their effectiveness in pest control.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Antimicrobial | Effective against bacteria | |

| Herbicidal | Potential efficacy under study | Ongoing research |

Mechanism of Action

The mechanism by which Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bis-pyrazole carbonates. Key structural analogs include variations in substituents (alkyl/aryl groups) and linker groups (ether, ester). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: Butyl vs. However, bulkier substituents may reduce solubility in polar solvents . Phenyl vs. Alkyl: Aryl groups (e.g., phenyl) enhance thermal stability and crystallinity due to π-π interactions, as seen in the higher melting point of the phenyl-substituted ether analog .

Linker Group Impact :

- Carbonate vs. Ether : Carbonate linkers are more reactive toward hydrolysis than ethers, limiting their stability in aqueous environments. This reactivity could be advantageous in prodrug designs but requires careful formulation .

Spectroscopic Differentiation :

- NMR Signatures : The ¹³C-NMR of the carbonate linker would show a distinct carbonyl signal (~155 ppm), absent in ether-linked analogs. Similarly, the ¹H-NMR of the butyl group would exhibit characteristic triplet and multiplet peaks between 0.8–1.5 ppm .

Synthetic Considerations :

- Carbonate-linked bis-pyrazoles are typically synthesized via reaction of pyrazol-5-ol derivatives with phosgene or carbonyl diimidazole. Ether-linked analogs require milder conditions (e.g., Williamson ether synthesis), reducing side reactions .

Research Implications and Limitations

Key gaps include:

- Experimental Data : Specific melting points, solubility, and bioactivity data are needed for rigorous comparison.

- Biological Activity : Pyrazole derivatives often exhibit antimicrobial or anti-inflammatory properties, but this remains untested for the target compound.

Biological Activity

Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate, with the molecular formula and CAS number 70485-37-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a complex structure featuring two pyrazole rings, which are known for their diverse biological activities. The molar mass of this compound is approximately 642.74 g/mol .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that compounds with pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds demonstrate cytotoxic effects against several cancer cell lines. In vitro studies revealed that derivatives of pyrazole can inhibit the growth of human cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. Preliminary data suggest that this compound may exhibit similar inhibitory effects on COX enzymes, thereby reducing inflammation .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Inhibition of Key Enzymes : The compound may inhibit key enzymes such as COX and other targets involved in cancer proliferation and inflammation.

- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies indicate that pyrazole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value in the micromolar range for several tested lines including HeLa (cervical cancer) and MCF7 (breast cancer), suggesting significant antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to reduce inflammation markers in vitro significantly when tested against lipopolysaccharide (LPS)-induced inflammation in macrophages .

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 40 |

| IL-6 | 35 |

| IL-1β | 30 |

Q & A

Q. Table 1. Key Physicochemical Properties for Experimental Design

| Property | Method | Reference Protocol |

|---|---|---|

| Solubility | Shake-flask (HPLC quantification) | |

| LogP (Partition Coefficient) | Reverse-phase HPLC (octanol/water) | |

| Thermal Stability | TGA/DSC (10°C/min under N₂) |

Q. Table 2. Biological Assay Parameters

| Assay Type | Cell Line/Strain | Endpoint Measurement | Reference |

|---|---|---|---|

| Cytotoxicity | HepG2 | IC₅₀ via MTT | |

| Antibiofilm | P. aeruginosa | Crystal violet staining |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.